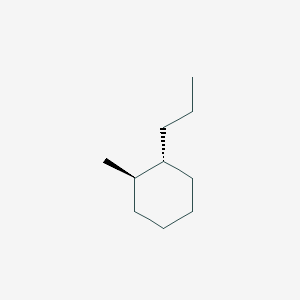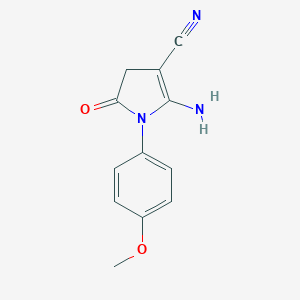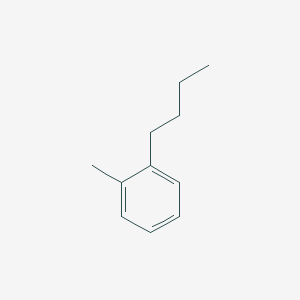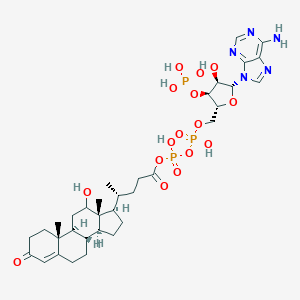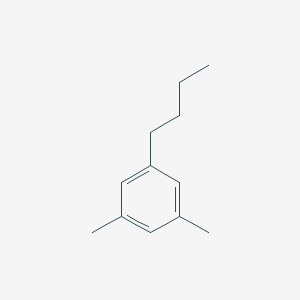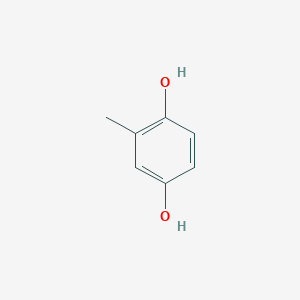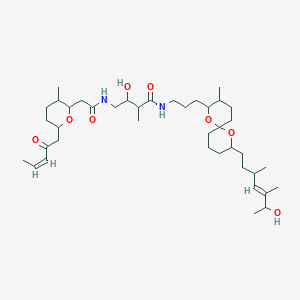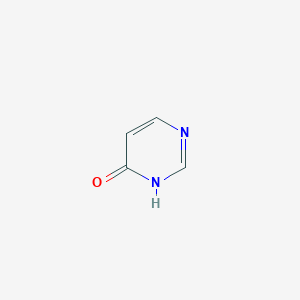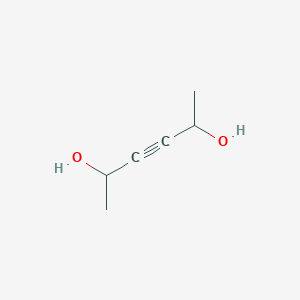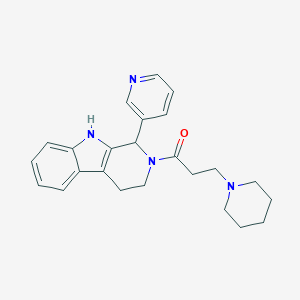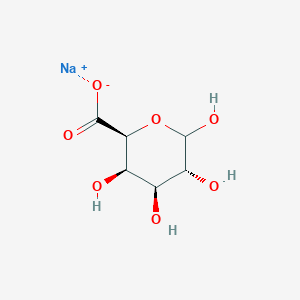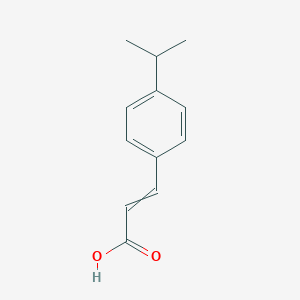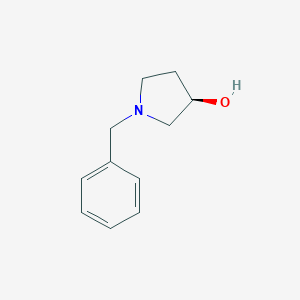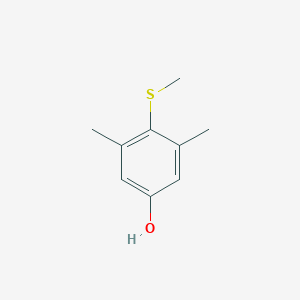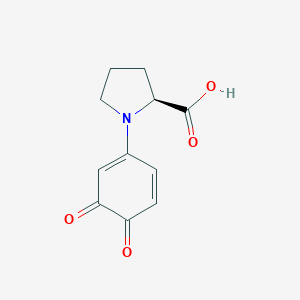
4-N-Prolyl-2-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-Prolyl-2-benzoquinone, also known as PBQ, is a synthetic compound that has been widely used in scientific research for its unique properties. PBQ is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in the field of biochemistry and physiology.
作用機序
4-N-Prolyl-2-benzoquinone acts as a redox-active molecule by undergoing reversible oxidation and reduction reactions. 4-N-Prolyl-2-benzoquinone can accept electrons from reducing agents and donate electrons to oxidizing agents, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been shown to interact with proteins and enzymes through covalent and non-covalent interactions, leading to changes in protein conformation and function.
生化学的および生理学的効果
4-N-Prolyl-2-benzoquinone has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of protein folding, and the modulation of redox signaling pathways. 4-N-Prolyl-2-benzoquinone has been shown to inhibit the activity of various enzymes, including proteases and oxidoreductases, by forming covalent adducts with the active site residues. 4-N-Prolyl-2-benzoquinone has also been shown to induce protein folding by stabilizing the native conformation of proteins. 4-N-Prolyl-2-benzoquinone has been shown to modulate redox signaling pathways by activating or inhibiting various redox-sensitive proteins and enzymes.
実験室実験の利点と制限
4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments. One advantage is that 4-N-Prolyl-2-benzoquinone is a reversible redox-active molecule that can undergo oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. Another advantage is that 4-N-Prolyl-2-benzoquinone is a synthetic compound that can be easily synthesized in high yield and purity. One limitation is that 4-N-Prolyl-2-benzoquinone can form covalent adducts with proteins and enzymes, which can lead to irreversible inhibition of enzyme activity. Another limitation is that 4-N-Prolyl-2-benzoquinone can undergo non-specific reactions with other biomolecules, leading to potential artifacts in experimental results.
将来の方向性
There are several future directions for research on 4-N-Prolyl-2-benzoquinone. One direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a redox-sensitive probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. Another direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a tool for the study of protein-protein interactions and protein-ligand interactions. Additionally, future research could focus on the development of 4-N-Prolyl-2-benzoquinone derivatives with improved properties, such as increased stability and selectivity for specific targets. Finally, the application of 4-N-Prolyl-2-benzoquinone in the development of new therapeutics for the treatment of various diseases could be explored.
Conclusion:
In conclusion, 4-N-Prolyl-2-benzoquinone is a synthetic compound that has been widely used in scientific research for its unique properties. 4-N-Prolyl-2-benzoquinone is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments, and there are several future directions for research on 4-N-Prolyl-2-benzoquinone.
合成法
4-N-Prolyl-2-benzoquinone can be synthesized through a three-step process that involves the reaction of proline with 2,5-dimethoxybenzoquinone. The first step involves the protection of the amino group of proline using a suitable protecting group. The second step involves the reaction of the protected proline with 2,5-dimethoxybenzoquinone to form the corresponding adduct. The final step involves the deprotection of the amino group to obtain 4-N-Prolyl-2-benzoquinone in high yield and purity.
科学的研究の応用
4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has also been used as a probe to study the redox properties of proteins and enzymes, as well as to investigate the mechanism of action of various enzymes. 4-N-Prolyl-2-benzoquinone has been shown to be a useful tool in the study of oxidoreductase enzymes, which are involved in many biological processes, including energy metabolism, biosynthesis, and detoxification.
特性
CAS番号 |
122268-35-3 |
|---|---|
製品名 |
4-N-Prolyl-2-benzoquinone |
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
(2S)-1-(3,4-dioxocyclohexa-1,5-dien-1-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(6-10(9)14)12-5-1-2-8(12)11(15)16/h3-4,6,8H,1-2,5H2,(H,15,16)/t8-/m0/s1 |
InChIキー |
BGOKIEHCWSCUBQ-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
正規SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
同義語 |
4-N-prolyl-2-benzoquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



